Fmoc-D-Phe(4-CN)-OH (CAS 205526-34-7) is an orthogonally protected, non-natural D-amino acid building block utilized in solid-phase peptide synthesis (SPPS). It features a para-cyano substituted aromatic ring and D-stereochemistry, making it a critical precursor for generating proteolytically stable peptidomimetics[1]. The Fmoc group ensures compatibility with standard base-labile deprotection cycles, while the cyano moiety serves a dual purpose: acting as a highly specific bioorthogonal spectroscopic probe in the infrared and Raman transparent window, and providing a versatile chemical handle for late-stage functionalization into amidines or tetrazoles [2].
Substituting Fmoc-D-Phe(4-CN)-OH with its L-enantiomer (Fmoc-L-Phe(4-CN)-OH) or unsubstituted D-phenylalanine (Fmoc-D-Phe-OH) fundamentally alters the end-product's utility in both procurement and application. Reverting to the L-isomer restores susceptibility to endogenous proteases, reducing the in vivo half-life of therapeutic peptides from hours to mere minutes due to active site recognition[1]. Conversely, using unsubstituted Fmoc-D-Phe-OH eliminates the bioorthogonal nitrile stretching frequency (~2220 cm⁻¹), destroying the peptide's utility in background-free IR/SERS tracking[2]. Furthermore, lacking the electrophilic cyano group prevents downstream conversion into critical pharmacophores like amidines, meaning buyers cannot use standard analogs if late-stage cationic diversification is required.
The incorporation of D-amino acids is a primary strategy for preventing enzymatic degradation. Compared to the L-enantiomer, the D-stereocenter in Fmoc-D-Phe(4-CN)-OH disrupts the spatial alignment required for protease cleavage[1].
| Evidence Dimension | Protease (Trypsin) binding affinity and degradation rate |
| Target Compound Data | D-enantiomer (Fmoc-D-Phe(4-CN)-OH derived peptides) |
| Comparator Or Baseline | L-enantiomer (Fmoc-L-Phe(4-CN)-OH derived peptides) |
| Quantified Difference | L-to-D stereochemical inversion reduces protease binding affinity by ≥10 kcal/mol, extending half-life from minutes to hours or days. |
| Conditions | In vitro serum stability assays and MD simulation of peptide-protease complexation. |
Procuring the D-enantiomer is mandatory for therapeutic peptide development to ensure the final molecule survives systemic circulation.
The para-cyano group provides a distinct vibrational signature that is highly sensitive to local dielectric changes, which is completely absent in unsubstituted phenylalanine derivatives [1]. This allows for precise structural monitoring [2].
| Evidence Dimension | Vibrational absorption in the cellular transparent window (2000–2300 cm⁻¹) |
| Target Compound Data | Fmoc-D-Phe(4-CN)-OH (Distinct C≡N stretch at ~2220–2230 cm⁻¹) |
| Comparator Or Baseline | Fmoc-D-Phe-OH (Zero absorption in this spectral window) |
| Quantified Difference | Provides a highly sensitive, background-free signal with measurable ~10 cm⁻¹ shifts upon environmental changes, completely absent in the unsubstituted analog. |
| Conditions | FTIR or SERS monitoring of local peptide environment in aqueous media. |
Allows researchers to track peptide conformational changes without the steric hindrance of attaching bulky fluorescent dyes.
The electrophilic nature of the cyano group allows it to act as a synthetic handle for generating complex peptidomimetics, a feature not shared by halogenated analogs [1].
| Evidence Dimension | Suitability for on-resin or post-cleavage conversion to cationic/heterocyclic pharmacophores |
| Target Compound Data | Fmoc-D-Phe(4-CN)-OH (Readily converts to D-4-amidinophenylalanine or tetrazines/tetrazoles) |
| Comparator Or Baseline | Fmoc-D-Phe(4-F)-OH (Chemically inert at the para-position under standard nucleophilic conditions) |
| Quantified Difference | The cyano group enables direct conversion to amidines/tetrazoles, whereas halogenated analogs cannot undergo these specific nucleophilic additions. |
| Conditions | Solid-phase or solution-phase post-synthetic modification using hydrazine or hydroxylamine derivatives. |
Enables procurement teams to source a single versatile building block that medicinal chemists can diversify into multiple distinct basic or hydrogen-bonding analogs.
Because the D-stereocenter severely compromises protease binding affinity, this compound is the ideal building block for synthesizing long-acting peptide drugs, such as GLP-1 analogs or antimicrobial peptides, where systemic half-life is a primary bottleneck [1].
The unique nitrile stretching frequency at ~2220 cm⁻¹ makes this amino acid perfect for incorporation into peptides undergoing structural studies, allowing researchers to monitor folding, binding events, and local dielectric changes without relying on bulky, structure-disrupting fluorophores [2].
Leveraging the reactivity of the para-cyano group, this compound is highly suited for late-stage derivatization into amidine, tetrazine, or tetrazole-containing peptides, which are critical for developing small-molecule inhibitors targeting protease active sites or complex protein-protein interactions [3].